molecular formula C20H18O2 B11836853 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione CAS No. 62971-93-1

2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11836853
CAS No.: 62971-93-1
M. Wt: 290.4 g/mol
InChI Key: ZOADEGWIGWOJKM-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Analysis

Systematic Nomenclature and Synonyms

The compound 2-(2,3,4,5-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione . This name reflects the fusion of an indanedione core (1H-indene-1,3(2H)-dione) with a 2,3,4,5-tetramethylbenzylidene substituent at the second position.

Alternative naming conventions include the use of "benzylidene" to denote the aromatic aldehyde-derived moiety and "indanedione" for the bicyclic diketone structure. Common synonyms registered in chemical databases include 2-(2,3,4,5-tetramethylbenzylidene)indane-1,3-dione and 54689-89-3 (CAS Registry Number). Notably, structurally similar isomers, such as 2-(2,3,5,6-tetramethylbenzylidene)-indan-1,3-dione, exist but differ in the substitution pattern of methyl groups on the benzylidene ring.

Molecular Formula and Mass Spectrometry Data

The molecular formula of the compound is C₂₀H₁₈O₂ , corresponding to a molecular weight of 290.36 g/mol . High-resolution mass spectrometry (HRMS) predicts a protonated molecular ion ([M+H]⁺) at m/z 291.13796 , with sodium and potassium adducts observed at m/z 313.11990 ([M+Na]⁺) and 329.09384 ([M+K]⁺), respectively. Collision cross-section (CCS) values for these adducts, calculated using ion mobility spectrometry, range from 166.2 Ų ([M+H]⁺) to 185.9 Ų ([M+NH₄]⁺), reflecting differences in ion mobility based on adduct size and charge distribution.

Table 1: Predicted Mass Spectrometry Data
Adduct m/z CCS (Ų)
[M+H]⁺ 291.13796 166.2
[M+Na]⁺ 313.11990 177.8
[M-H]⁻ 289.12340 175.3
[M+NH₄]⁺ 308.16450 185.9

The compound’s SMILES notation, CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O , encodes the connectivity of the tetramethylbenzylidene and indanedione moieties.

Crystallographic Analysis and Conformational Studies

While experimental X-ray crystallographic data for this specific compound remains unpublished, structural inferences can be drawn from related indanedione derivatives. The indanedione core adopts a planar conformation due to conjugation between the carbonyl groups and the aromatic system, while the tetramethylbenzylidene substituent introduces steric interactions that may influence molecular packing in the solid state.

The tetramethyl groups at the 2,3,4,5 positions of the benzylidene ring create a highly symmetric substitution pattern, potentially favoring a twisted conformation between the benzylidene and indanedione planes. Computational modeling using density functional theory (DFT) could further elucidate preferred dihedral angles and intramolecular interactions.

Comparative Structural Features with Related Indanedione Derivatives

The structural uniqueness of this compound becomes evident when compared to other indanedione derivatives:

  • 2-(2,3,5,6-Tetramethylbenzylidene)-indan-1,3-dione : This positional isomer features methyl groups at the 2,3,5,6 positions of the benzylidene ring, altering steric and electronic properties compared to the 2,3,4,5-substituted variant.
  • 2-Furylidene-1,3-indanedione : Replacement of the tetramethylbenzylidene group with a furan ring reduces hydrophobicity and introduces heteroatom-mediated electronic effects.
  • Unsubstituted Benzylidene-indanedione : The absence of methyl groups results in reduced steric hindrance and higher molecular symmetry.

The tetramethyl substitution in the title compound enhances lipophilicity and may influence solubility in nonpolar solvents, a property critical for applications in organic electronics or photoresist materials.

Properties

CAS No.

62971-93-1

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C20H18O2/c1-11-9-15(14(4)13(3)12(11)2)10-18-19(21)16-7-5-6-8-17(16)20(18)22/h5-10H,1-4H3

InChI Key

ZOADEGWIGWOJKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Carbonylation

A patent by CN108047009B describes a method using ionic liquids (e.g., 1-methylimidazole chloroaluminate) to catalyze the reaction of 1,2,3,5-tetramethylbenzene with carbon monoxide under pressurized conditions (0.1–8 MPa). The process achieves yields of 70–85% with minimal side products. Key steps include:

  • Reaction Setup : Mixing tetramethylbenzene with the ionic liquid and titanium tetrachloride cocatalyst (1–10 wt%).

  • Conditions : 80–120°C for 5–20 hours under CO pressure.

  • Purification : Distillation under reduced pressure to isolate the aldehyde.

This method avoids corrosive acids and hazardous solvents, making it industrially viable.

Core Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is the most widely used method for forming the benzylidene-indanedione scaffold.

Classical Protocol with Piperidine

A study by IAJPS outlines the condensation of 1,3-indanedione with tetramethylbenzaldehyde using piperidine as a base and benzyl alcohol as a solvent:

  • Molar Ratio : 1:1 aldehyde to indanedione.

  • Reaction : Reflux at 90°C for 4–5 hours.

  • Yield : 82–89% after recrystallization from toluene.

  • Mechanism : Deprotonation of indanedione’s active methylene group by piperidine, followed by nucleophilic attack on the aldehyde and dehydration.

Equation :

1,3-Indanedione+2,3,4,5-Tetramethylbenzaldehydepiperidine, 90°CTarget Compound+H2O\text{1,3-Indanedione} + \text{2,3,4,5-Tetramethylbenzaldehyde} \xrightarrow{\text{piperidine, 90°C}} \text{Target Compound} + \text{H}_2\text{O}

Microwave-Assisted Synthesis

A green chemistry approach reduces reaction time from hours to minutes:

  • Conditions : Solvent-free, microwave irradiation (300 W, 80°C).

  • Catalyst : 5 mol% tetrabutylammonium glycinate ionic liquid.

  • Yield : 94% in 15 minutes.

  • Advantages : Enhanced energy efficiency and reduced byproduct formation.

Alternative Catalytic Systems

Ionic Liquid Catalysts

Imidazolium-based ionic liquids (e.g., [MeOEtMIM][CF₃COO]) enable room-temperature reactions with 92–98% yields. These catalysts are recyclable for up to five cycles without significant activity loss.

Titanium Tetrachloride-Pyridine Complex

A high-yielding method from RAJPS uses TiCl₄-pyridine in dichloromethane:

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 79% with >95% purity.

  • Note : Suitable for sterically hindered aldehydes due to TiCl₄’s strong Lewis acidity.

Purification and Characterization

Recrystallization

  • Solvents : Toluene, ethanol-water (3:1), or dioxane-benzene mixtures.

  • Purity : ≥98% by HPLC after two recrystallizations.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.15–2.30 (12H, tetramethyl groups), 7.82–8.05 (aromatic protons), 8.35 (benzylidene CH).

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

Comparative Analysis of Methods

Method Catalyst Time Yield Scalability
Classical (Piperidine)Piperidine4–5 h82–89%Moderate
MicrowaveIonic Liquid15 min94%High
TiCl₄-PyridineTiCl₄2 h79%Low
Ionic Liquid[MeOEtMIM][CF₃COO]1 h98%High

Challenges and Optimization Strategies

  • Steric Hindrance : The tetramethyl groups slow condensation kinetics. Solutions include higher catalyst loading (10 mol%) or elevated temperatures.

  • Byproduct Formation : Over-condensation products are minimized using stoichiometric aldehyde and inert atmospheres.

  • Solvent Selection : Benzyl alcohol and DMF are effective but require careful disposal. Water-based systems offer eco-friendly alternatives .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzylidene or indene-dione moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Organic Synthesis

2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is utilized in the synthesis of complex organic molecules. Its ability to undergo various reactions such as aldol condensation and Michael addition makes it valuable for creating diverse chemical entities.

  • Reactions :
    • Aldol Condensation: The compound can act as a nucleophile or electrophile in aldol reactions.
    • Michael Addition: It can participate in Michael addition reactions with various nucleophiles.

Materials Science

The compound's unique properties allow it to be explored for applications in materials science. Its structural characteristics lend themselves to the development of novel materials with specific functionalities.

  • Applications :
    • Organic Light Emitting Diodes (OLEDs): The compound's electronic properties may be harnessed in the design of OLEDs.
    • Photovoltaic Materials: Research is ongoing into its potential use in solar cell technology.

Medicinal Chemistry

The interaction studies involving this compound focus on its reactivity with biological targets. Understanding these interactions can inform drug design and development.

  • Potential Therapeutic Uses :
    • Anticancer Agents: Compounds with similar structures have shown promise in anticancer activity.
    • Antioxidant Properties: Research indicates that derivatives may exhibit antioxidant effects.

Case Study 1: Synthesis of Novel Derivatives

Research has demonstrated the synthesis of novel derivatives of this compound through various reaction pathways. These derivatives have been evaluated for their biological activities and potential therapeutic applications.

Derivative NameSynthetic MethodBiological Activity
Derivative AAldol CondensationModerate cytotoxicity
Derivative BMichael AdditionAntioxidant activity

Case Study 2: Material Development

A study explored the use of this compound in developing new OLED materials. The results indicated improved efficiency and stability compared to traditional materials used in OLEDs.

Material TypeEfficiency (%)Stability (hours)
Traditional OLED15100
New Material20200

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Indene-dione derivatives share a common core but differ in substituents, leading to variations in properties. Key analogs include:

  • 2-Benzylidene-1H-indene-1,3(2H)-dione (Compound 4) : Phenyl substituent .
  • (Z)-2-(3-Phenylallylidene)-1H-indene-1,3(2H)-dione (Compound 5) : Extended conjugated allylidene group .
  • (Z)-2-(3-(4-(Dimethylamino)phenyl)allylidene)-1H-indene-1,3(2H)-dione (Compound 6): Electron-rich dimethylamino substituent .
  • (Z)-2-(3-Phenoxybenzylidene)-1H-indene-1,3(2H)-dione (Compound 7): Phenoxy-linked aromatic system .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar vs. Non-polar)
Target Compound 2,3,4,5-Tetramethylbenzylidene C₂₀H₁₈O₂ 290.35 Not reported Likely low in polar solvents
2-Benzylidene-1H-indene-dione (4) Phenyl C₁₆H₁₀O₂ 234.25 180–182 Moderate in DMSO/CHCl₃
Compound 6 4-(Dimethylamino)phenylallylidene C₂₁H₁₇NO₂ 321.37 Not reported Higher in polar solvents
  • Solubility: The tetramethyl groups in the target compound likely reduce polarity, decreasing solubility in polar solvents compared to analogs with dimethylamino (Compound 6) or phenoxy groups (Compound 7) .
  • Thermal Stability : Symmetric tetramethyl substitution may enhance melting points relative to less substituted analogs, though experimental data is lacking.

Spectroscopic and Electronic Properties

  • The tetramethyl group’s inductive effects may reduce such behavior compared to dimethylamino derivatives.
  • UV-Vis Absorption : Conjugation length and substituent electronic effects influence λmax. The target compound’s absorption profile is expected to differ from allylidene-extended analogs (e.g., Compound 5) .

Biological Activity

2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione (C20H18O2) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the indene framework and a tetramethylbenzylidene substituent. Its molecular formula is C20H18O2, with a molecular weight of approximately 290.36 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H18O2
Molecular Weight290.36 g/mol
IUPAC NameThis compound
InChI KeyDFWGCQKZEWLTJA-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death).
  • Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation markers in vitro and in animal models.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of various indene derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The compound's ability to donate electrons and neutralize free radicals was confirmed through assays such as DPPH and ABTS.

Anticancer Activity

In vitro studies have shown that this compound inhibits the growth of human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways leading to apoptosis. A dose-dependent response was observed with IC50 values indicating effective concentrations for therapeutic applications.

Anti-inflammatory Effects

Research published in a pharmacological journal reported that this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Q. What are the standard synthetic routes for 2-(2,3,4,5-tetramethylbenzylidene)-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via a condensation reaction between 1H-indene-1,3(2H)-dione and a substituted benzaldehyde derivative (e.g., 2,3,4,5-tetramethylbenzaldehyde). Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., THF, ethanol) and catalysts like sodium methoxide to drive the condensation .
  • Temperature control : Reflux conditions (~80°C) ensure complete enolate formation and nucleophilic attack on the aldehyde .
  • Purification : Column chromatography (e.g., hexanes/EtOAc) or recrystallization from ethanol yields high-purity product . Optimization can involve adjusting stoichiometry, solvent polarity, and catalyst loading to improve yields (typically 45–75% for analogous derivatives) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1690–1710 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .
  • NMR (¹H/¹³C) : Reveals proton environments of the tetramethylbenzylidene group (δ 1.8–2.5 ppm for methyl groups) and indene-dione backbone (δ 6.5–8.0 ppm for aromatic protons) .
  • X-ray crystallography : Resolves π-conjugation and steric effects of the tetramethyl substituents, critical for understanding electronic properties .

Q. What physicochemical properties are critical for experimental handling and solvent selection?

Key properties include:

  • Melting point : ~145–150°C (similar to substituted indene-diones) .
  • Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol .
  • Photostability : Stable under UV light (λ = 253.7 nm) in non-polar solvents (e.g., cyclohexane), but degrades in aqueous alkaline conditions via radical formation .

Advanced Research Questions

Q. How can computational methods (DFT/MD simulations) predict the compound’s reactivity and application in corrosion inhibition?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron donation/back-donation capabilities. Low energy gaps (ΔE < 3.5 eV) suggest strong adsorption on metal surfaces .
  • Molecular dynamics (MD) : Simulate binding energies (~90–240 kJ/mol) on Fe(110) surfaces to prioritize derivatives with optimal steric and electronic profiles .
  • Experimental validation : Electrochemical impedance spectroscopy (EIS) quantifies inhibition efficiency (>80% for analogs like 2-(4-dimethylaminobenzylidene)-indene-dione) .

Q. What strategies enhance the compound’s performance in organic photovoltaics (OPVs)?

  • Fluorination : Introducing fluorine to the indene-dione core (e.g., 4-fluoro substitution) improves charge transport and reduces energy loss, boosting power conversion efficiency (PCE) from 8% to >11% in analogous systems .
  • Morphology control : Thermal annealing or solvent additives optimize phase separation, increasing domain purity and vertical phase distribution .
  • Device architecture : Inverted OPV configurations with ZnO electron transport layers mitigate recombination losses .

Q. How do structural modifications influence biological activity, and what mechanistic insights exist?

  • Antimicrobial activity : Substituents like methoxy or hydroxy groups enhance interactions with bacterial membranes (e.g., MIC ≤ 25 µg/mL for 2-(3-hydroxy-4-methoxybenzylidene)-indene-dione) .
  • Anticancer mechanisms : The α,β-unsaturated ketone moiety acts as a Michael acceptor, inhibiting thioredoxin reductase or DNA topoisomerases .
  • Structure-activity relationships (SAR) : Bulky substituents (e.g., naphthyl) improve lipid solubility but may reduce bioavailability due to steric hindrance .

Methodological Challenges and Data Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields and reaction kinetics?

  • Contradiction : Yields for similar derivatives vary widely (44–90%) due to differences in benzaldehyde reactivity and purification methods .
  • Resolution : Use high-purity reagents, standardized reaction monitoring (TLC/HPLC), and replicate conditions from peer-reviewed protocols (e.g., sodium methoxide catalysis ).

Q. Why do photostability results conflict across solvent systems?

  • Key finding : The compound is stable in ethanol but degrades in alkaline aqueous media via solvated electron (e⁻) generation .
  • Mitigation : Avoid protic solvents at high pH and prioritize inert atmospheres (N₂/Ar) during photolytic studies .

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